3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide
Overview
Description
“3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide” is a member of the class of pyrazines. It is a potent inhibitor of GSK3alpha and GSK3beta and increases bone mass in rats. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an antineoplastic agent, a bone density conservation agent, and a Wnt signalling activator .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular formula of this compound is C21H23N7O3S and its molecular weight is 453.5 g/mol . The IUPAC name is 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.Scientific Research Applications
The synthesis and transformation of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives and their spectroscopic properties have been studied (Albert, 1979).
The synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various agents to yield pyrimidinone derivatives has been explored. These compounds have shown potential as antibiotics and antibacterial drugs against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Studies on the synthesis of novel pyrazolopyrimidines derivatives have shown their potential as anticancer and anti-5-lipoxygenase agents, with some compounds displaying cytotoxicity against various cancer cell lines (Rahmouni et al., 2016).
Research on the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics has been conducted to synthesize N-substituted nicotinamide related compounds, highlighting the potential for creating compounds of biological importance (Takács et al., 2007).
The synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives from 3-arylsulfonylaminoacrylates has been studied, with some compounds showing potential as herbicidal inhibitors (McFadden et al., 1993).
Synthesis of functionalized amino acid derivatives and their evaluation for cytotoxicity against human cancer cell lines have been conducted, demonstrating the potential for designing new anticancer agents (Kumar et al., 2009).
properties
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIHHZKTCSNTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679574 | |
Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide | |
CAS RN |
1232410-49-9 | |
Record name | VE-821 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VE-821 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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